
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has an acetoxymethyl group, a methoxy group, and a methyl group attached to the nicotinic acid molecule .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through esterification processes . For example, methyl nicotinate can be prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (from the nicotinic acid), with various functional groups attached. The exact structure would depend on the positions of these groups on the ring .Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester involves the conversion of 4-methoxy-5-methyl nicotinic acid to its corresponding methyl ester followed by the protection of the carboxylic acid group with an acetoxymethyl group using acetic anhydride and a catalyst. The final step involves the deprotection of the acetoxymethyl group to yield the desired product.", "Starting Materials": ["4-methoxy-5-methyl nicotinic acid", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Catalyst (e.g. p-toluenesulfonic acid)"], "Reaction": [ "Step 1: Conversion of 4-methoxy-5-methyl nicotinic acid to its methyl ester using methanol and sodium hydroxide as a catalyst", "Step 2: Protection of the carboxylic acid group using acetic anhydride and a catalyst (e.g. p-toluenesulfonic acid) to yield the acetoxymethyl ester intermediate", "Step 3: Deprotection of the acetoxymethyl group using a mild base (e.g. sodium methoxide) to yield the final product, 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester" ] } | |
CAS-Nummer |
1329633-58-0 |
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.254 |
IUPAC-Name |
methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3 |
InChI-Schlüssel |
PPBFZGYXTILFJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC |
Synonyme |
Methyl 6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylate; 6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



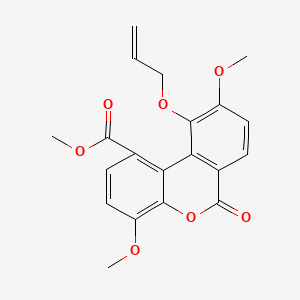
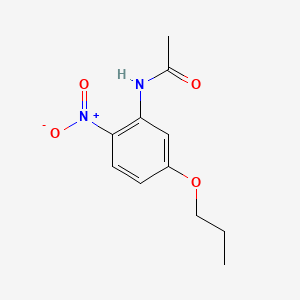

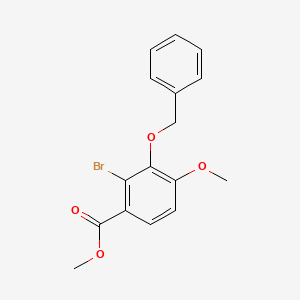
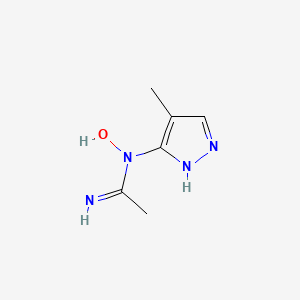
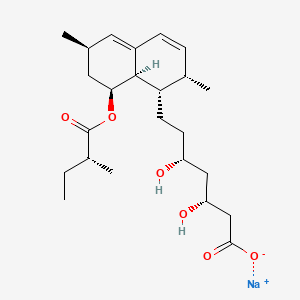
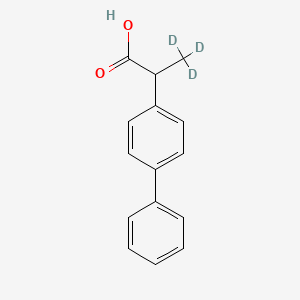
![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)
![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)